molecular formula C23H15ClN2O2 B14375923 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- CAS No. 89478-83-1

2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-

Cat. No.: B14375923
CAS No.: 89478-83-1
M. Wt: 386.8 g/mol
InChI Key: KEOGIQXWRQRTPW-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyridinone core substituted with chlorophenyl and phenyl groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The process begins with the preparation of the necessary boron reagents, followed by the coupling reaction to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process. Additionally, solvent recovery and reuse are important considerations in industrial production to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .

Scientific Research Applications

2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]- lies in its specific substitution pattern and the resulting chemical properties.

Properties

CAS No.

89478-83-1

Molecular Formula

C23H15ClN2O2

Molecular Weight

386.8 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-6-phenylpyridine-2-carbonyl]pyridin-2-one

InChI

InChI=1S/C23H15ClN2O2/c24-19-11-9-16(10-12-19)18-14-20(17-6-2-1-3-7-17)25-21(15-18)23(28)26-13-5-4-8-22(26)27/h1-15H

InChI Key

KEOGIQXWRQRTPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=O

Origin of Product

United States

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